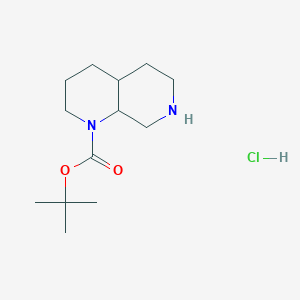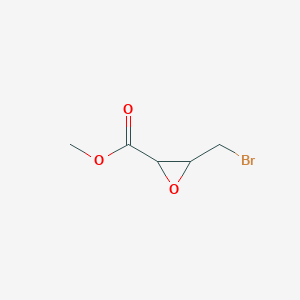
5-(2-Methoxyethoxy)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyethoxy)pentan-2-one is an organic compound with the molecular formula C8H16O3 It is a ketone characterized by the presence of a methoxyethoxy group attached to the pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)pentan-2-one can be achieved through several methods. One common approach involves the reaction of pentan-2-one with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxyethoxy)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Methoxyethoxy)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxyethoxy)pentan-2-one involves its interaction with specific molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxyethoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile reagent in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-2-one: A simpler ketone without the methoxyethoxy group.
2-Methoxyethanol: An alcohol with a similar methoxyethoxy group but lacking the ketone functionality.
5-Chloropentan-2-one: A halogenated derivative with different reactivity.
Uniqueness
5-(2-Methoxyethoxy)pentan-2-one is unique due to the presence of both the ketone and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
5-(2-methoxyethoxy)pentan-2-one |
InChI |
InChI=1S/C8H16O3/c1-8(9)4-3-5-11-7-6-10-2/h3-7H2,1-2H3 |
Clé InChI |
OHNLEOGXEYEAPW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)





![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
